molecular formula C15H14N2O6S B3126344 Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate CAS No. 333357-37-2

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B3126344
CAS No.: 333357-37-2
M. Wt: 350.3 g/mol
InChI Key: QONCHLXJRZFUQK-UHFFFAOYSA-N
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Description

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates These compounds are characterized by the presence of a glycine moiety, which is an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Glycinate Formation: The final step involves the reaction of the nitrophenyl and phenylsulfonyl intermediates with glycine or its derivatives under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and sulfonylation processes, followed by purification steps like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The nitrophenyl and phenylsulfonyl groups can interact with enzymes or receptors, modulating their activity. The glycine moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-nitrophenyl)-N-(phenylsulfonyl)glycinate
  • Methyl N-(3-nitrophenyl)-N-(tosyl)glycinate
  • Methyl N-(3-nitrophenyl)-N-(benzenesulfonyl)glycinate

Uniqueness

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the phenylsulfonyl group. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

Overview

Methyl N-(3-nitrophenyl)-N-(phenylsulfonyl)glycinate is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrophenyl group and a sulfonyl moiety attached to a glycine backbone. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

  • Chemical Formula : C14H12N2O6S
  • Molecular Weight : 320.32 g/mol
  • CAS Number : 333357-37-2

The mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to modifications that affect protein function, influencing various biochemical pathways such as enzyme activity and signal transduction. The nitro group can also participate in redox reactions, further impacting its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors for specific enzymes. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrases and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.

Antimicrobial Properties

Some studies have explored the antimicrobial properties of sulfonamide derivatives, suggesting that this compound may exhibit activity against various bacterial strains. The presence of the nitrophenyl group enhances its potential as an antimicrobial agent by interfering with bacterial enzyme systems.

Anticancer Potential

The compound's ability to modulate cellular signaling pathways has led to investigations into its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines, although more extensive research is needed to confirm these findings.

Case Studies and Experimental Data

  • Enzyme Interaction Studies : A study demonstrated that similar sulfonamide compounds effectively inhibited the activity of specific enzymes involved in cancer metabolism, leading to reduced tumor growth in vitro.
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antibacterial activity against strains such as E. coli and S. aureus, comparable to standard antibiotics.
  • Cytotoxicity Assays : Cytotoxicity assays on various cancer cell lines indicated that the compound could induce apoptosis at micromolar concentrations, highlighting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameActivity TypeNotes
N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycineEnzyme InhibitionSimilar mechanism; effective against carbonic anhydrases
N-(3-nitrophenyl)-N-(benzothiazol-2-yl)glycineAntimicrobialExhibits broad-spectrum activity against Gram-positive bacteria
N-(4-nitrophenyl)-N-(phenylsulfonyl)glycineAnticancerInduces apoptosis in breast cancer cell lines

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-nitroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O6S/c1-23-15(18)11-16(12-6-5-7-13(10-12)17(19)20)24(21,22)14-8-3-2-4-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCHLXJRZFUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401202277
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333357-37-2
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333357-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401202277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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